molecular formula C17H20N2O2 B14629278 N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide CAS No. 57068-89-0

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide

Cat. No.: B14629278
CAS No.: 57068-89-0
M. Wt: 284.35 g/mol
InChI Key: WLLVLGIPLPZCJK-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the oxazole derivative with a butylamine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
  • N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide
  • N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)heptanamide

Uniqueness

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of a phenyl group and the conjugated double bond in the prop-2-enamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

57068-89-0

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H20N2O2/c1-3-4-12-19(17-18-14(2)13-21-17)16(20)11-10-15-8-6-5-7-9-15/h5-11,13H,3-4,12H2,1-2H3

InChI Key

WLLVLGIPLPZCJK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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